molecular formula C11H14N2O4 B4087917 2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide

2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B4087917
M. Wt: 238.24 g/mol
InChI Key: UMPZHICSSNFKIL-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction of 2-methyl-5-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-methyl-5-nitroaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Reduction: 2-ethoxy-N-(2-methyl-5-aminophenyl)acetamide.

    Oxidation: 2-ethoxy-N-(2-carboxy-5-nitrophenyl)acetamide.

    Substitution: Products depend on the nucleophile used, such as 2-amino-N-(2-methyl-5-nitrophenyl)acetamide.

Scientific Research Applications

2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(2-methyl-5-aminophenyl)acetamide: A reduction product of the original compound.

    2-ethoxy-N-(2-carboxy-5-nitrophenyl)acetamide: An oxidation product.

    N-(2-methyl-5-nitrophenyl)acetamide: A compound lacking the ethoxy group.

Uniqueness

2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the presence of both an ethoxy group and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-17-7-11(14)12-10-6-9(13(15)16)5-4-8(10)2/h4-6H,3,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPZHICSSNFKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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